molecular formula C9H6BrClN2 B1512175 6-Bromo-2-chloroquinolin-4-amine CAS No. 1256834-38-4

6-Bromo-2-chloroquinolin-4-amine

Cat. No.: B1512175
CAS No.: 1256834-38-4
M. Wt: 257.51 g/mol
InChI Key: BDWQNHVRFGFSJL-UHFFFAOYSA-N
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Description

6-Bromo-2-chloroquinolin-4-amine, also known as BCQA, is a heterocyclic compound with the molecular formula C9H5BrClN2 . It is a nitrogen-containing bicyclic compound .


Synthesis Analysis

Quinoline derivatives are synthesized using various methods. The Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular weight of this compound is 257.52 g/mol. The InChI code is 1S/C9H6BrClN2/c10-5-1-2-8-6 (3-5)7 (11)4-9 (12)13-8/h1-4H, (H2,12,13) .


Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Scientific Research Applications

Anticancer Agent and Apoptosis Inducer

The compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, has shown potential as a potent apoptosis inducer and an effective anticancer agent. It demonstrates significant efficacy in human MX-1 breast and other mouse xenograft cancer models, alongside excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Synthesis and Chemical Study

The Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a derivative of 6-bromo-2-chloroquinolin-4-amine, was investigated for its potential use in infectious diseases. This synthesis demonstrated significant chemical utility and offered insights into the compound's chemical behavior (Wlodarczyk et al., 2011).

Microwave Irradiation Synthesis

The compound this compound was utilized in a one-pot, three-component synthesis method under microwave irradiation and solvent-free conditions. This method exemplifies an efficient approach to synthesizing quinazolinone derivatives (Mohammadi & Hossini, 2011).

Reaction with Amide Ion

Research on the reaction of 4-Bromoisoquinoline, a related compound, with amide ion in ammonia revealed a preference for reacting with thiolate ion to produce 4-(methylthio)isoquinoline. This study provides valuable insights into the compound's reactivity and potential applications in chemical synthesis (Zoltewicz & Oestreich, 1991).

Mechanism of Action

Safety and Hazards

The safety information for 6-Bromo-2-chloroquinolin-4-amine includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

Properties

IUPAC Name

6-bromo-2-chloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)7(12)4-9(11)13-8/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWQNHVRFGFSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857565
Record name 6-Bromo-2-chloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256834-38-4
Record name 6-Bromo-2-chloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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